![molecular formula C18H16ClFN2 B3155849 6-chloro-N-(4-fluorophenyl)-2,3,4,9-tetrahydro-1H-carbazol-1-amine CAS No. 812649-18-6](/img/structure/B3155849.png)
6-chloro-N-(4-fluorophenyl)-2,3,4,9-tetrahydro-1H-carbazol-1-amine
Overview
Description
6-Chloro-N-(4-fluorophenyl)-2,3,4,9-tetrahydro-1H-carbazol-1-amine (CFT-2) is a chemical compound belonging to the group of carbazoles. It is a heterocyclic aromatic organic compound that has been studied for its potential applications in the field of medicinal chemistry. CFT-2 has been found to possess several pharmacological activities, including anti-inflammatory, analgesic, and anti-cancer effects. The chemical structure of CFT-2 consists of a nitrogen atom and two aromatic rings, which are linked by a single carbon atom. This compound has been reported to be a useful tool for studying the mechanism of action of drugs and for developing novel therapeutic agents.
Mechanism of Action
Target of Action
Similar compounds have been known to target various enzymes and receptors involved in inflammatory responses .
Mode of Action
This can result in changes to cellular processes, such as signal transduction or gene expression .
Biochemical Pathways
Similar compounds have been known to affect pathways related to inflammation and pain perception .
Pharmacokinetics
The compound’s molecular weight of 25066 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .
Result of Action
Similar compounds have been known to exhibit anti-inflammatory effects .
Advantages and Limitations for Lab Experiments
6-chloro-N-(4-fluorophenyl)-2,3,4,9-tetrahydro-1H-carbazol-1-amine is a useful tool for studying the mechanism of action of drugs and for developing novel therapeutic agents. Its anti-inflammatory and analgesic properties have been investigated in several animal models, and its anti-cancer effects have been demonstrated in vitro and in vivo. However, 6-chloro-N-(4-fluorophenyl)-2,3,4,9-tetrahydro-1H-carbazol-1-amine is not without its limitations. Its anti-inflammatory and analgesic effects have been found to be dose-dependent, and its anti-cancer effects have been found to be limited to certain types of cancer cells. Additionally, 6-chloro-N-(4-fluorophenyl)-2,3,4,9-tetrahydro-1H-carbazol-1-amine has been found to possess some toxic effects, including hepatotoxicity and nephrotoxicity.
Future Directions
6-chloro-N-(4-fluorophenyl)-2,3,4,9-tetrahydro-1H-carbazol-1-amine is a promising compound for the development of novel therapeutic agents. Future research should focus on further elucidating the mechanism of action of 6-chloro-N-(4-fluorophenyl)-2,3,4,9-tetrahydro-1H-carbazol-1-amine, as well as its potential therapeutic applications. Additionally, further studies should be conducted to investigate the potential toxic effects of 6-chloro-N-(4-fluorophenyl)-2,3,4,9-tetrahydro-1H-carbazol-1-amine and to develop strategies to mitigate these effects. Other potential future directions include exploring the use of 6-chloro-N-(4-fluorophenyl)-2,3,4,9-tetrahydro-1H-carbazol-1-amine in combination with other drugs, as well as investigating its potential uses in other therapeutic areas, such as neurology and cardiovascular medicine.
Scientific Research Applications
6-chloro-N-(4-fluorophenyl)-2,3,4,9-tetrahydro-1H-carbazol-1-amine has been studied extensively for its potential applications in medicinal chemistry. Its anti-inflammatory and analgesic properties have been investigated in several animal models. Additionally, 6-chloro-N-(4-fluorophenyl)-2,3,4,9-tetrahydro-1H-carbazol-1-amine has been found to possess anti-cancer effects in vitro and in vivo. It has been demonstrated to inhibit the growth of various types of cancer cells, including prostate, breast, and lung cancer cells. Furthermore, 6-chloro-N-(4-fluorophenyl)-2,3,4,9-tetrahydro-1H-carbazol-1-amine has been found to have anti-metastatic properties, which may be useful in the treatment of metastatic cancers.
properties
IUPAC Name |
6-chloro-N-(4-fluorophenyl)-2,3,4,9-tetrahydro-1H-carbazol-1-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClFN2/c19-11-4-9-16-15(10-11)14-2-1-3-17(18(14)22-16)21-13-7-5-12(20)6-8-13/h4-10,17,21-22H,1-3H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOOOBNBNHICISG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C3=C(N2)C=CC(=C3)Cl)NC4=CC=C(C=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClFN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-N-(4-fluorophenyl)-2,3,4,9-tetrahydro-1H-carbazol-1-amine |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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